molecular formula C21H19ClN4 B4526414 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4526414
M. Wt: 362.9 g/mol
InChI Key: AOHWFRBETIPKOH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorophenyl-3-buten-2-one, which is then cyclized with hydrazine hydrate to yield 4-chlorophenylpyrazole. This intermediate is further reacted with 1-phenylethylamine and methyl iodide under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-14-12-20(25-15(2)16-6-4-3-5-7-16)26-21(24-14)19(13-23-26)17-8-10-18(22)11-9-17/h3-13,15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHWFRBETIPKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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